N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a pyridine sulfonamide group
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the functionalization of the furan ring, followed by the introduction of the thiomorpholine group. The final step involves the sulfonation of the pyridine ring to form the sulfonamide.
Functionalization of Furan Ring: The furan ring can be functionalized through electrophilic substitution reactions.
Introduction of Thiomorpholine: This step involves the reaction of the functionalized furan with thiomorpholine under basic conditions.
Sulfonation of Pyridine: The final step is the sulfonation of the pyridine ring using sulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The thiomorpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms of the sulfonamide.
Substitution: Various substituted thiomorpholine derivatives.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide
- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)pyridine-3-sulfonamide
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c19-23(20,14-2-1-4-16-10-14)17-11-15(13-3-7-21-12-13)18-5-8-22-9-6-18/h1-4,7,10,12,15,17H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYKDFRROFONFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CN=CC=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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